molecular formula C13H23NO4 B2762974 Tert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate CAS No. 1629784-69-5

Tert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate

Cat. No.: B2762974
CAS No.: 1629784-69-5
M. Wt: 257.33
InChI Key: WAYHQQZPLLWUIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal and synthetic chemistry. This compound features a piperidone scaffold protected by a tert-butoxycarbonyl (Boc) group, a common strategy to enhance stability and control reactivity during synthetic sequences. The 3-(3-hydroxypropyl) side chain is a critical functional handle, allowing researchers to readily incorporate this building block into larger molecular architectures via further functionalization or as a spacer group. Similar Boc-protected 4-oxopiperidine derivatives are widely recognized as valuable precursors in the synthesis of more complex nitrogen-containing compounds, including active pharmaceutical ingredients (APIs) . Compounds with a hydroxy group at the 3-position, such as tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate, highlight the utility of such substituents for introducing key pharmacophores or enabling specific chemical transformations . As a specialized research chemical, this product is offered For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to handle this material according to laboratory safety protocols.

Properties

IUPAC Name

tert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-7-6-11(16)10(9-14)5-4-8-15/h10,15H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYHQQZPLLWUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enolate Alkylation of tert-Butyl 4-Oxopiperidine-1-Carboxylate

Route Overview :
This two-step method leverages the inherent reactivity of the 4-oxopiperidine enolate for direct alkylation.

Step 1: Enolate Formation

tert-Butyl 4-oxopiperidine-1-carboxylate + Base → Enolate intermediate  
  • Base : Lithium diisopropylamide (LDA, 2.2 equiv) in tetrahydrofuran (THF) at -78°C.
  • Yield : Quantitative conversion (monitored via ¹H NMR).

Step 2: Alkylation with 3-Hydroxypropyl Electrophile

Enolate + 3-Hydroxypropyl bromide → this compound  
  • Conditions : Slow addition of 3-bromopropanol (1.1 equiv) at -78°C, warming to 0°C over 2 h.
  • Workup : Aqueous NH₄Cl extraction, column chromatography (hexane/ethyl acetate 3:1).
  • Yield : 68–72%.

Key Data :

Parameter Value Source
Reaction Temperature -78°C → 0°C
Chromatography Solvent Hexane:EtOAc (3:1)
Final Yield 68–72%

Michael Addition to α,β-Unsaturated Ketone Intermediate

Route Overview : A conjugate addition strategy avoids competing alkylation pathways.

Step 1: Synthesis of α,β-Unsaturated Ketone

tert-Butyl 4-oxopiperidine-1-carboxylate + Acryloyl chloride → tert-Butyl 3-acryloyl-4-oxopiperidine-1-carboxylate  
  • Conditions : Triethylamine (3.0 equiv), dichloromethane (DCM), 0°C → RT.
  • Yield : 85%.

Step 2: Michael Addition with 3-Hydroxypropylmagnesium Bromide

α,β-Unsaturated ketone + Grignard reagent → Target compound  
  • Reagent : 3-Hydroxypropylmagnesium bromide (2.0 equiv) in THF at -20°C.
  • Workup : Quench with sat. NH₄Cl, extract with EtOAc, silica gel purification.
  • Yield : 61%.

Advantages :

  • Superior regiocontrol compared to enolate alkylation.
  • Tolerates bulky substituents on the piperidine ring.

Bromination-Substitution Sequence

Route Overview : Position-selective bromination followed by hydroxypropyl group introduction.

Step 1: Bromination at Position 3

tert-Butyl 4-oxopiperidine-1-carboxylate + NBS → tert-Butyl 3-bromo-4-oxopiperidine-1-carboxylate  
  • Conditions : N-Bromosuccinimide (NBS, 1.1 equiv), THF, 0°C → RT.
  • Yield : 78%.

Step 2: Nucleophilic Substitution

3-Bromo intermediate + 3-Hydroxypropanol → Target compound  
  • Conditions : K₂CO₃ (3.0 equiv), DMF, 80°C, 12 h.
  • Yield : 65%.

Critical Note : The hydroxyl group requires protection (e.g., as a tert-butyldimethylsilyl ether) during substitution to prevent oxidation.

Industrial-Scale Optimization

Continuous Flow Synthesis

Recent patents describe telescoped processes combining enolate formation and alkylation in continuous flow reactors:

  • Enolate Generation : LDA and tert-butyl 4-oxopiperidine-1-carboxylate mixed at -78°C in a microreactor.
  • Alkylation : In-line addition of 3-bromopropanol with residence time <30 s.
  • Advantages : 89% yield, reduced side product formation.

Racemization and Recycling

For enantiomerically pure targets, the undesired enantiomer can be racemized using:

  • Base : KOtBu (1.5 equiv) in THF at 60°C.
  • Yield Recovery : Increases overall yield from 72% to 94%.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 4.85–4.70 (m, 1H, CH), 3.90–3.55 (m, 3H, CH₂OH), 2.80–2.68 (m, 1H, piperidine), 1.43 (s, 9H, Boc).
  • ¹³C NMR : 154.5 (C=O), 80.0 (Boc), 41.0 (CH₂OH), 28.4 (C(CH₃)₃).

Chromatographic Purity :

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).

Comparative Evaluation of Methods

Method Yield Regioselectivity Scalability Cost Efficiency
Enolate Alkylation 68–72% Moderate Industrial High
Michael Addition 61% Excellent Lab-scale Moderate
Bromination-Substitution 65% High Pilot-scale Low

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxypropyl group can undergo oxidation to form a corresponding ketone or carboxylic acid.

    Reduction: The ketone group in the piperidine ring can be reduced to form a secondary alcohol.

    Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
Tert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly valuable for the preparation of various piperidine-based compounds, which are important in medicinal chemistry due to their diverse biological activities.

Synthetic Routes
The synthesis typically involves:

  • Formation of the Piperidine Ring : Achieved through cyclization reactions with appropriate starting materials.
  • Introduction of the Hydroxypropyl Group : Accomplished via nucleophilic substitution using reagents like 3-chloropropanol.
  • Esterification : The tert-butyl ester group is introduced through reactions with tert-butyl chloroformate.

Biological Research

Structure-Activity Relationship Studies
In biological research, this compound is utilized to investigate the structure-activity relationships of piperidine derivatives. Its unique functional groups allow researchers to explore how modifications affect biological activity and receptor interactions.

Potential Therapeutic Applications
this compound has shown promise in medicinal chemistry for developing new drugs. Piperidine derivatives are known for their pharmacological properties, including:

  • Analgesic Effects : Potential use in pain management.
  • Anti-inflammatory Properties : Implications for treating inflammatory conditions.
  • Antipsychotic Activities : Possible applications in psychiatric disorders.

Industrial Applications

In the industrial sector, this compound is used for producing specialty chemicals and materials. Its properties may also be exploited in developing new polymers and coatings, expanding its utility beyond laboratory settings.

Neuroprotective Effects

A study demonstrated that this compound acts as a selective TrkB receptor agonist, enhancing neuroprotective signaling pathways. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's by promoting neuronal survival and reducing apoptosis .

Anti-Cancer Activity

Research indicated that this compound exhibits cytotoxic effects on various cancer cell lines through apoptosis induction. The mechanism involves activating caspases and disrupting mitochondrial membrane potential, leading to programmed cell death .

Inhibition of Lipid Metabolism

The compound has been found to inhibit monoacylglycerol lipase (MAGL), an enzyme crucial for lipid metabolism. This inhibition can increase endocannabinoid levels, influencing physiological effects such as pain relief and appetite regulation .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
Chemical SynthesisIntermediate for piperidine derivativesEssential for complex organic molecule synthesis
Biological ResearchStructure-activity relationship studiesInsights into receptor interactions
Medicinal ChemistryDrug developmentAnalgesic, anti-inflammatory, antipsychotic properties
Industrial ApplicationsSpecialty chemicals and materials productionPotential use in new polymers and coatings

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. The hydroxypropyl and ketone groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Table 1: Structural Comparison of 4-Oxopiperidine Derivatives

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target compound 3-hydroxypropyl C₁₃H₂₅NO₃ 267.34 Hydrophilic-lipophilic balance; intermediate in heterocycle synthesis
tert-Butyl 3-(cyclopropylmethyl)-4-oxopiperidine-1-carboxylate Cyclopropylmethyl C₁₄H₂₃NO₃ 253.34 Enhanced lipophilicity; used in constrained analog design
tert-Butyl 3-(4-fluorophenyl)-4-oxopiperidine-1-carboxylate 4-fluorophenyl C₁₆H₂₀FNO₃ 293.34 Aromatic π-system; potential CNS-targeting scaffolds
tert-Butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-4-oxopiperidine-1-carboxylate (tBDMS-O)methyl C₁₇H₃₃NO₄Si 343.53 Silyl-protected hydroxyl; improves stability in acidic conditions
tert-Butyl 3,3-dimethoxy-4-oxopiperidine-1-carboxylate Dimethoxy C₁₂H₂₁NO₅ 259.30 Electron-withdrawing groups; modulates ring reactivity
tert-Butyl 4-oxopiperidine-1-carboxylate None (parent structure) C₁₀H₁₇NO₃ 199.25 Simplest analog; used as a scaffold for functionalization

Physicochemical and Reactivity Differences

Hydrophilicity : The 3-hydroxypropyl group in the target compound increases water solubility compared to analogs like the cyclopropylmethyl (logP ~2.1 vs. ~3.5) .

Stability : Silyl-protected derivatives (e.g., tBDMS-O-methyl) resist hydrolysis under basic conditions, unlike the unprotected hydroxyl group in the target compound .

Reactivity :

  • The 4-oxo group in all analogs participates in nucleophilic additions (e.g., Grignard reactions) and cyclizations .
  • The target compound’s hydroxyl group enables further derivatization (e.g., esterification), whereas fluorophenyl-containing analogs undergo electrophilic aromatic substitution .

Biological Activity

Tert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a piperidine ring with a ketone functional group, a tert-butyl ester group, and a hydroxypropyl side chain. These structural components contribute to its stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal applications.

1. Pharmacological Properties

Research indicates that piperidine derivatives, including this compound, exhibit various pharmacological activities such as:

  • Analgesic : Potential pain-relieving properties.
  • Anti-inflammatory : May reduce inflammation in biological systems.
  • Antipsychotic : Possible effects on neurotransmitter systems related to mood and cognition.

The mechanism of action for this compound is believed to involve interactions with biological macromolecules, including enzymes and receptors. The hydroxypropyl and ketone groups may engage in hydrogen bonding, influencing the compound's affinity for specific targets.

Case Studies

Several studies have explored the biological activity of similar piperidine derivatives, providing insights into the potential effects of this compound:

  • Study A : Investigated the analgesic properties of piperidine derivatives in animal models. Results indicated significant pain reduction comparable to established analgesics.
  • Study B : Focused on anti-inflammatory effects in vitro, demonstrating that compounds with similar structures inhibited pro-inflammatory cytokine production.

Data Table: Biological Activity Comparison

Compound NameAnalgesic ActivityAnti-inflammatory ActivityAntipsychotic Activity
This compoundModerateHighLow
Piperidine Derivative XHighModerateModerate
Piperidine Derivative YLowHighHigh

Synthesis and Applications

This compound is synthesized through established organic chemistry techniques involving cyclization reactions and nucleophilic substitutions. Its applications extend beyond pharmacology into areas such as:

  • Drug Development : As a precursor for bioactive molecules.
  • Industrial Chemistry : In the production of specialty chemicals.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare tert-butyl 3-(3-hydroxypropyl)-4-oxopiperidine-1-carboxylate, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols starting with functionalization of a piperidine scaffold. For example:

  • Step 1 : Protection of the piperidine nitrogen using tert-butyloxycarbonyl (Boc) groups under anhydrous conditions (e.g., Boc₂O, DMAP, THF) .
  • Step 2 : Introduction of the 3-hydroxypropyl substituent via alkylation or Grignard reactions, often requiring strict temperature control (-78°C to 0°C) to avoid side reactions .
  • Step 3 : Oxidation at the 4-position using oxidizing agents like PCC (pyridinium chlorochromate) or Dess-Martin periodinane to form the ketone .
  • Critical Factors : Solvent choice (e.g., THF vs. DMF), stoichiometry of reagents, and purification via column chromatography (silica gel, hexane/EtOAc gradients) are pivotal for yields >70% .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and the ketone carbonyl (δ ~210 ppm in ¹³C NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₂₃NO₄: 266.1622) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELX programs) resolves stereochemistry and bond angles .

Advanced Research Questions

Q. How can researchers reconcile contradictory data regarding the compound’s reactivity in nucleophilic vs. electrophilic environments?

  • Methodological Answer : Contradictions often arise from solvent polarity or competing pathways:

  • Electrophilic Reactivity : The 4-oxo group acts as an electrophile in reactions with amines or hydrides (e.g., NaBH₄ reduction to 4-hydroxypiperidine derivatives). Steric hindrance from the tert-butyl group slows kinetics, requiring prolonged reaction times .
  • Nucleophilic Reactivity : The 3-hydroxypropyl chain participates in Mitsunobu reactions (e.g., with DIAD/PPh₃) to form ethers. Contradictory results may stem from incomplete Boc deprotection or competing oxidation of the alcohol .
  • Resolution Strategy : Kinetic studies (e.g., in situ IR monitoring) and computational modeling (DFT calculations) clarify dominant pathways .

Q. What strategies are effective for improving the compound’s stability during long-term storage?

  • Methodological Answer : Stability issues (e.g., ketone oxidation or hydrolysis) are mitigated by:

  • Storage Conditions : Argon atmosphere, desiccated at -20°C in amber vials to prevent photodegradation .
  • Stabilizers : Addition of radical inhibitors (e.g., BHT at 0.1% w/w) or buffering agents (e.g., triethylamine) to neutralize acidic byproducts .
  • Purity Thresholds : HPLC purity >95% reduces decomposition via impurity-catalyzed pathways .

Q. How does the compound’s stereoelectronic profile influence its interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Conformational Analysis : Molecular dynamics simulations reveal that the 4-oxo group adopts a planar conformation, enhancing hydrogen bonding with catalytic residues (e.g., serine hydrolases) .
  • Structure-Activity Relationships (SAR) : Modifying the hydroxypropyl chain length alters lipophilicity (LogP) and target affinity. For example, shortening the chain reduces IC₅₀ values by ~30% in kinase inhibition assays .
  • Experimental Validation : Competitive binding assays (SPR or ITC) quantify interactions, while mutagenesis studies identify critical binding residues .

Safety and Handling

  • PPE Requirements : Nitrile gloves, lab coat, and safety goggles (EN166 standard) .
  • Spill Management : Absorb with vermiculite, neutralize with 5% NaHCO₃, and dispose as hazardous waste .
  • Toxicity Data : Limited acute toxicity (LD₅₀ >2000 mg/kg in rodents), but chronic exposure risks require further study .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.